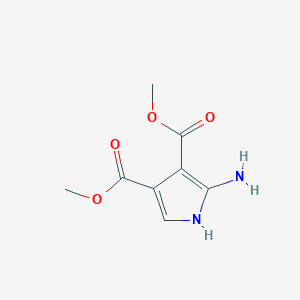![molecular formula C12H5Cl2F3N2O3 B2771637 2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol CAS No. 882747-86-6](/img/structure/B2771637.png)
2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol” is a compound that belongs to the class of Trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and depend on the specific compound. The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .Scientific Research Applications
Synthetic Applications
Research has demonstrated the utility of chloro-nitrobenzene derivatives in various synthetic processes, including the formation of cyclohexadienyl derivatives through ipso nitration processes, which play a crucial role in organic synthesis and materials science (Fischer & Seyan, 1978). Additionally, nucleophilic substitution reactions involving chloro-pyridines and chloropyridinoxydes indicate the significance of these compounds in the modification of aromatic systems, enhancing their reactivity and enabling the synthesis of complex organic molecules (Coppens et al., 2010).
Material Science and Engineering
In material science, the incorporation of fluorine-containing substituents into aromatic systems has been explored for the synthesis of novel materials with enhanced properties. For instance, the preparation of pentafluorosulfanyl and perfluoroalkylthio derivatives of chloro-nitrobenzenes has been studied for their potential applications in developing new polymers and coatings with improved thermal stability and chemical resistance (Sipyagin et al., 2004). These modifications aim to exploit the electron-withdrawing effects of fluorine-containing groups to enhance the material properties of the resulting compounds.
Advanced Organic Synthesis Techniques
Research has also focused on the catalytic synthesis of isocyanates from nitro compounds, where compounds like 2-chloro-nitrobenzenes serve as key intermediates. The use of pyridine and pyridine hydrochloride has been investigated to activate catalytic systems for the efficient transformation of aromatic nitro compounds into valuable isocyanates, highlighting the versatility of these chloro-nitrobenzene derivatives in facilitating important industrial chemical processes (Manov-Yuvenskii et al., 1980).
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs are known to have a wide range of targets in both the agrochemical and pharmaceutical industries .
Mode of Action
Compounds with similar structures, such as fluazinam, are known to be potent uncouplers of oxidative phosphorylation in mitochondria and also have high reactivity with thiols .
Biochemical Pathways
Tfmp derivatives are known to affect a variety of biochemical pathways due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
Similar compounds are known to have low aqueous solubility and low volatility .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. Additionally, the compound’s action can be influenced by its storage conditions .
Future Directions
properties
IUPAC Name |
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3N2O3/c13-7-3-6(12(15,16)17)4-18-10(7)5-1-8(14)11(20)9(2-5)19(21)22/h1-4,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDVPPGGEIGZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide](/img/structure/B2771557.png)


![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)




![Methyl (E)-4-[(1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2771572.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2771576.png)
